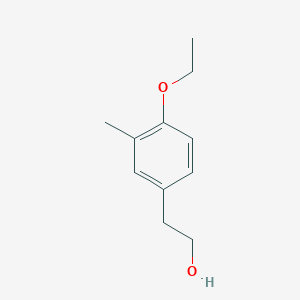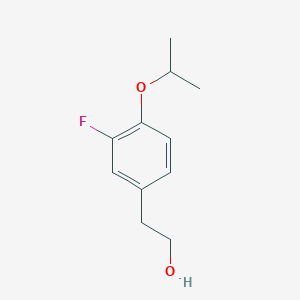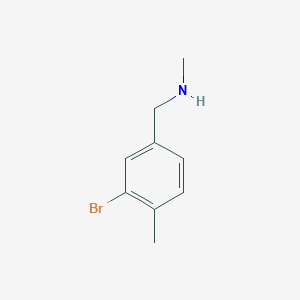
1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound characterized by the presence of a pyrazole ring substituted with a difluorophenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring. The final step involves the hydrolysis of the ester group to yield the carboxylic acid. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The carboxylic acid group may also play a role in its activity by participating in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with different substitution patterns on the phenyl ring, which can affect its chemical and biological properties.
1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid: The presence of chlorine atoms instead of fluorine can lead to different reactivity and applications.
1-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid: The position of the carboxylic acid group on the pyrazole ring can influence the compound’s properties and uses.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-8-2-1-7(3-9(8)12)14-5-6(4-13-14)10(15)16/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQODYEIWDSLJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(C=N2)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7904841.png)
![[Methyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7904843.png)



![2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane](/img/structure/B7904883.png)
![6-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7904888.png)
